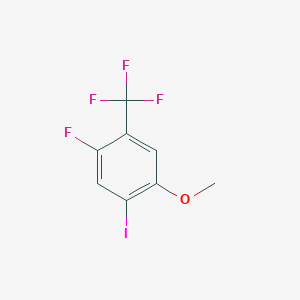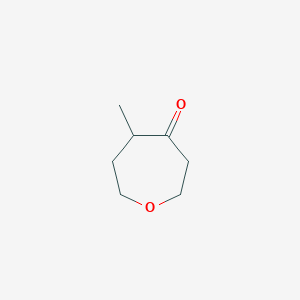
5-Methyloxepan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyloxepan-4-one can be achieved through several methods. One common synthetic route involves the Baeyer-Villiger oxidation of 4-methylcyclohexanone. In this process, 4-methylcyclohexanone is treated with m-chloroperbenzoic acid (m-CPBA) in the presence of trifluoroacetic acid (TFA) at 0°C. The reaction mixture is then allowed to reach room temperature and react for 24 hours. After the reaction is complete, the mixture is treated with sodium thiosulfate to quench any remaining oxidizing agents .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyloxepan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
5-Methyloxepan-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving Baeyer-Villiger monooxygenases.
Medicine: Research into potential pharmaceutical applications, such as drug development, is ongoing.
Industry: It can be used in the production of polymers and other industrial chemicals
Wirkmechanismus
The mechanism of action of 5-Methyloxepan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in enzyme-catalyzed reactions, the compound may act as a substrate for Baeyer-Villiger monooxygenases, leading to the formation of lactones through oxidative cleavage of the carbon-carbon bond adjacent to the carbonyl group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylhexano-6-lactone: This compound is a six-membered lactone with similar structural features but differs in ring size and substitution pattern.
7-Isopropyl-4-methyloxepan-2-one: Another oxepane derivative with different substituents, which affects its chemical properties and reactivity.
Uniqueness
5-Methyloxepan-4-one is unique due to its specific ring size and substitution pattern, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry that other similar compounds may not fulfill.
Eigenschaften
Molekularformel |
C7H12O2 |
|---|---|
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
5-methyloxepan-4-one |
InChI |
InChI=1S/C7H12O2/c1-6-2-4-9-5-3-7(6)8/h6H,2-5H2,1H3 |
InChI-Schlüssel |
PTIXGRVDLAHDQN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCOCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


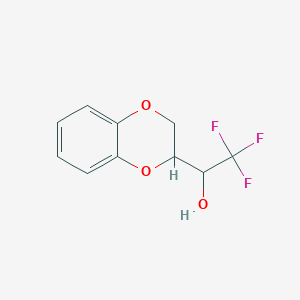
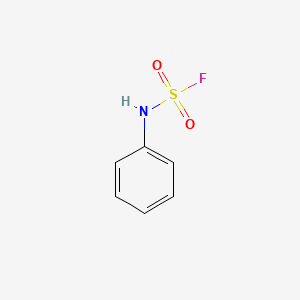
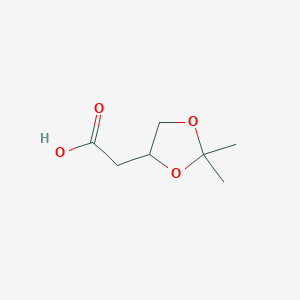
![rac-{[(2R,3S)-2-phenyloxolan-3-yl]methyl}urea](/img/structure/B13582140.png)
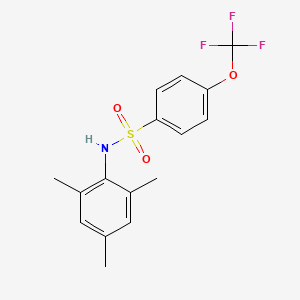
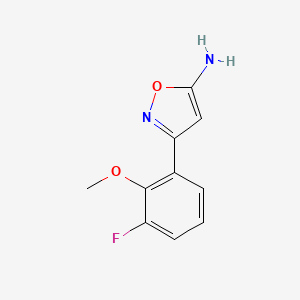
![methyl({[1-methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methyl})amine](/img/structure/B13582150.png)
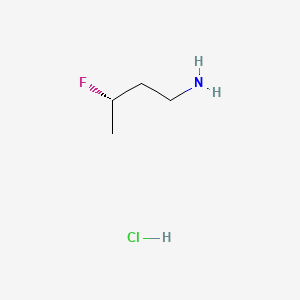
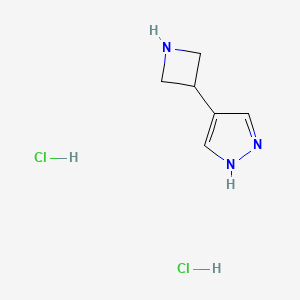

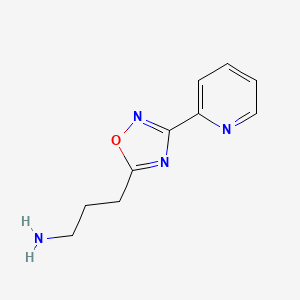
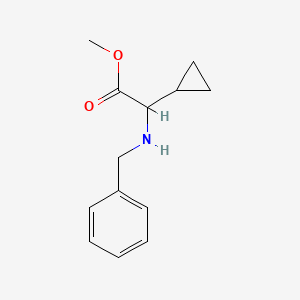
![N,N-dimethyl-2-[(2-methylpropyl)amino]-4-(methylsulfanyl)butanamidehydrochloride](/img/structure/B13582205.png)
